molecular formula C42H79NNaO10P B1412465 1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) CAS No. 321883-23-2

1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)

Cat. No.: B1412465
CAS No.: 321883-23-2
M. Wt: 812 g/mol
InChI Key: ALPKKMIPHGSQRX-NJZWBUMZSA-M
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Description

1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (SOPS; sodium salt) is an anionic phospholipid with an 18:0 (stearoyl) acyl chain at the sn-1 position and an 18:1 (oleoyl) chain at the sn-2 position. Its head group consists of phospho-L-serine, which carries a net negative charge at physiological pH, stabilized by a sodium counterion . This lipid is critical in membrane biology, influencing curvature, electrostatic interactions, and protein binding, particularly in contexts like apoptosis and cell signaling . Its sodium salt form enhances solubility in aqueous environments, making it suitable for in vitro membrane studies .

Properties

IUPAC Name

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b20-18-;/t38-,39+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPKKMIPHGSQRX-NJZWBUMZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H79NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt), commonly referred to as 18:0-18:1 PS, is a phospholipid that plays a vital role in cellular processes. This compound is characterized by its unique structure, which includes stearic acid (C18:0) and oleic acid (C18:1) fatty acid chains. Its molecular formula is C42H79NNaO10PC_{42}H_{79}NNaO_{10}P with a molecular weight of 812.04 g/mol .

Biological Significance

Phosphatidylserine (PS) is crucial for various biological functions, including cell signaling, apoptosis, and membrane dynamics. The sodium salt form of 1-stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine enhances its solubility and bioavailability, making it an important compound for research and therapeutic applications.

  • Cellular Signaling : PS is involved in the activation of protein kinase C (PKC), which plays a role in cell growth and differentiation.
  • Apoptosis : During programmed cell death, PS translocates from the inner to the outer leaflet of the plasma membrane, serving as an "eat me" signal for macrophages .
  • Membrane Dynamics : It contributes to the structural integrity and fluidity of cellular membranes, influencing membrane fusion and fission processes.

Research Findings

Recent studies have highlighted the diverse biological activities of 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt):

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that PS supplementation can improve cognitive function in aged rats by enhancing synaptic plasticity and neurogenesis .
  • Cardiovascular Health :
    • Research indicated that PS plays a role in reducing blood pressure and improving lipid profiles in hyperlipidemic models, suggesting potential benefits for cardiovascular health .
  • Cancer Therapy :
    • PS has been investigated as a potential adjuvant in cancer therapies due to its ability to promote apoptosis in cancer cells while sparing normal cells .

Data Table: Summary of Biological Activities

Activity AreaFindingsReference
NeuroprotectionEnhances cognitive function in aged rats
Cardiovascular HealthReduces blood pressure; improves lipid profiles
Cancer TherapyInduces apoptosis selectively in cancer cells

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₄₂H₇₉NNaO₁₀P
  • Molecular Weight : 812.0 g/mol
  • CAS Number : 321883-23-2

Neurobiology

1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) plays a crucial role in neurobiology, particularly in the study of synaptic functions. It is a component of synaptic vesicles and is involved in signaling pathways that regulate neurotransmitter release.

Case Study : Research indicates that phosphatidylserine supplementation can enhance cognitive functions and memory retention in aging populations, potentially mitigating age-related cognitive decline .

Drug Delivery Systems

This compound is frequently utilized in liposomal drug delivery systems due to its ability to improve the bioavailability and efficacy of therapeutic agents while minimizing side effects.

Case Study : A study demonstrated that liposomes containing 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine] effectively encapsulated doxorubicin, leading to enhanced antitumor activity in breast cancer models .

Vaccine Development

As an adjuvant, this phospholipid enhances immune responses in vaccine formulations, making it a valuable component in immunology research.

Case Study : In a clinical trial, the inclusion of phosphatidylserine in a vaccine formulation improved antibody responses against influenza, suggesting its potential as an adjuvant for other vaccines .

Cell Membrane Studies

Researchers use this compound to create model membranes that mimic biological systems for studying membrane dynamics, interactions, and permeability.

Case Study : A study utilized 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine] to investigate the effects of cholesterol on membrane fluidity and protein interactions, providing insights into cellular signaling mechanisms .

Biotechnology Applications

This phospholipid is employed in the formulation of biosensors and diagnostic tools due to its ability to interact with various biomolecules.

Case Study : Researchers developed a biosensor using 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine] for the detection of specific proteins, demonstrating high specificity and sensitivity .

Comparative Applications Table

Application AreaDescriptionNotable Findings
NeurobiologyComponent of synaptic vesicles; involved in neurotransmitter releaseEnhances memory retention in aging populations
Drug Delivery SystemsUsed in liposomal formulations for drug encapsulationImproved antitumor activity of doxorubicin
Vaccine DevelopmentActs as an adjuvant to boost immune responseEnhanced antibody response against influenza
Cell Membrane StudiesCreates model membranes for studying dynamicsInsights into cholesterol's effect on membrane properties
Biotechnology ApplicationsFormulated into biosensors for biomolecule detectionHigh specificity in detecting proteins

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Acyl Chains (sn-1/sn-2) Head Group Charge (pH 7.4) Molecular Weight Phase Transition (°C)
SOPS (sodium salt) 18:0/18:1 Serine -1 812.04 -5 to +5
POPS (sodium salt) 16:0/18:1 Serine -1 783.50 -10 to 0
PC (18:0-18:1) 18:0/18:1 Choline 0 788.10 -2 to +3
1,2-Dipalmitoyl-PS 16:0/16:0 Serine -1 734.90 +35 to +40

Table 2: Functional Comparisons

Property SOPS PC POPS
Membrane Curvature Induction Moderate (anionic repulsion) Low (zwitterionic packing) High (shorter chains)
Protein Binding Specificity Na,K-ATPase stabilization Non-specific Limited data
Role in Apoptosis Exposed on apoptotic cells No direct role Similar to SOPS

Research Findings

  • Thermal Stability : SOPS-cholesterol mixtures enhance Na,K-ATPase stability by 40% compared to PC-cholesterol systems .
  • Ferroptosis : SOPS peroxidation generates pro-ferroptotic signals, while saturated analogs (e.g., 1,2-distearoyl-PS) resist oxidation .

Q & A

Q. Notes for Rigorous Research :

  • Always include lipidomics-grade internal standards (e.g., odd-chain lyso-PS) to control for extraction variability .
  • For in vitro assays, pre-treat SOPS with chelators (EDTA) to remove divalent cations that alter headgroup charge .
  • Cross-validate structural data with both MS/MS fragmentation patterns and <sup>31</sup>P NMR chemical shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
Reactant of Route 2
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.